molecular formula C12H10N4 B1600319 Isonicotinaldehyde, azine CAS No. 6957-22-8

Isonicotinaldehyde, azine

Cat. No.: B1600319
CAS No.: 6957-22-8
M. Wt: 210.23 g/mol
InChI Key: XLLIUDMGQNPRJS-VULZFCBJSA-N
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Description

Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are characterized by the presence of a C=N-N=C functional group. This compound is derived from isonicotinaldehyde, which is a derivative of pyridine. Azines have gained significant attention due to their diverse biological, chemical, and material properties .

Biochemical Analysis

Biochemical Properties

Isonicotinaldehyde, azine plays a significant role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis . It interacts with tyrosinase by binding to the enzyme-substrate complex, exhibiting uncompetitive inhibition . This interaction reduces melanin content in cells, making it a potential candidate for applications in cosmetics and medicine .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to reduce melanin content in melanoma cells, indicating its potential in treating hyperpigmentation disorders . Additionally, it influences cell signaling pathways and gene expression related to melanin synthesis, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition occurs via uncompetitive binding, where the compound binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the conversion of substrates into melanin . This mechanism results in decreased melanin production and altered gene expression related to melanogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against tyrosinase for extended periods . Long-term studies have shown that its effects on cellular function, particularly melanin reduction, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces melanin content without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin synthesis. It interacts with tyrosinase, a key enzyme in the melanogenesis pathway, inhibiting its activity and thereby reducing melanin production . This interaction affects metabolic flux and metabolite levels associated with melanin biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target cells, particularly melanocytes, where it exerts its inhibitory effects on melanin synthesis .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and melanosomes, where it interacts with tyrosinase . This localization is crucial for its activity, as it ensures proximity to the enzyme and effective inhibition of melanin synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde, azine can be synthesized through the condensation reaction of isonicotinaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of isonicotinaldehyde and hydrazine in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired azine product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde, azine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Isonicotinaldehyde, azine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a valuable compound in various fields of research .

Properties

CAS No.

6957-22-8

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine

InChI

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10-

InChI Key

XLLIUDMGQNPRJS-VULZFCBJSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2

SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2

6957-22-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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